molecular formula C13H18N2O4S B1416104 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane CAS No. 1082556-61-3

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane

Cat. No.: B1416104
CAS No.: 1082556-61-3
M. Wt: 298.36 g/mol
InChI Key: IKEOVWVUWHYMEJ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The structure of this compound includes a 1,4-diazepane ring and a 2,3-dihydro-1,4-benzodioxine moiety, making it a unique and interesting compound for various scientific applications.

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 1,4-diazepane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the 1,4-diazepane ring and the 2,3-dihydro-1,4-benzodioxine moiety, which provides distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c16-20(17,15-6-1-4-14-5-7-15)11-2-3-12-13(10-11)19-9-8-18-12/h2-3,10,14H,1,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEOVWVUWHYMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
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1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
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1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
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1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
Reactant of Route 5
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
Reactant of Route 6
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane

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